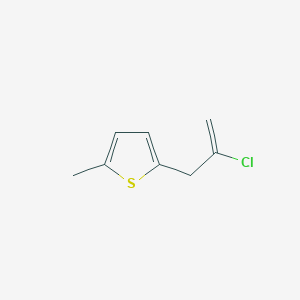

2-Chloro-3-(5-methyl-2-thienyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroprop-2-enyl)-5-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-6(9)5-8-4-3-7(2)10-8/h3-4H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIPWTHMJPINEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 5 Methyl 2 Thienyl 1 Propene

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For 2-Chloro-3-(5-methyl-2-thienyl)-1-propene, the primary disconnections are identified at the C-Cl bond and the C-C bond connecting the thiophene (B33073) ring to the propene moiety.

The most logical disconnection is at the allylic C-Cl bond, suggesting a late-stage chlorination of a precursor alkene, 3-(5-methyl-2-thienyl)-1-propene. This approach is favorable as allylic chlorination is a well-established transformation. libretexts.org

A second key disconnection breaks the bond between the thiophene ring and the propene unit. This leads to two potential synthetic strategies:

Strategy A (Grignard-based): This involves the reaction of a thienyl Grignard reagent with an appropriate three-carbon electrophile, such as an allyl halide.

Strategy B (Wittig-based): This approach utilizes a Wittig reaction between a thienyl aldehyde and a suitable phosphorus ylide. organic-chemistry.orgwikipedia.org

These disconnections simplify the target molecule to key precursors: 5-methyl-2-thienyl derivatives and a three-carbon propene synthon.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound hinges on the efficient preparation of its key precursors and the selective introduction of the necessary functional groups.

Thiophene Ring Functionalization Strategies

The synthesis of the core 5-methyl-2-thienyl scaffold can be approached in several ways. A common method involves the functionalization of commercially available 2-methylthiophene. To introduce functionality at the 5-position, which is necessary for coupling with the propene unit, a halogenation step, such as bromination, can be performed.

Alternatively, for Strategy B, the synthesis of 5-methyl-2-thiophenecarboxaldehyde (B81332) is required. This can be achieved through the Vilsmeier-Haack reaction on 2-methylthiophene.

A crucial intermediate for the Grignard-based approach (Strategy A) is a 2-halomethyl-5-methylthiophene, such as 2-(chloromethyl)-5-methylthiophene. The synthesis of the related 2-(chloromethyl)thiophene (B1266113) can be achieved through the chloromethylation of thiophene using formaldehyde (B43269) and hydrogen chloride. orgsyn.orggoogle.com A similar approach can be adapted for 2-methylthiophene. Another method involves the conversion of 2-thiophenemethanol (B153580) to 2-(chloromethyl)thiophene using a reagent like mesyl chloride in the presence of a base. chemicalbook.com

Propene Moiety Introduction and Selective Chlorination

The introduction of the propene moiety and its subsequent selective chlorination are critical steps in the synthesis.

Propene Moiety Introduction:

Via Grignard Reaction (Strategy A): The Grignard reagent of a 2-halomethyl-5-methylthiophene can be reacted with an allyl halide, such as allyl bromide, to form the C-C bond and introduce the propene group. Grignard reagents are known to react with alkyl halides, although coupling reactions are often more efficient. youtube.comyoutube.com

Via Wittig Reaction (Strategy B): The Wittig reaction provides a reliable method for forming the double bond of the propene unit. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this strategy, 5-methyl-2-thiophenecarboxaldehyde is reacted with a methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), which can be generated from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. This reaction would yield the precursor 3-(5-methyl-2-thienyl)-1-propene.

Selective Chlorination:

The final step is the selective chlorination at the allylic position of 3-(5-methyl-2-thienyl)-1-propene. Direct chlorination with Cl2 can lead to addition across the double bond. Therefore, reagents that favor radical allylic substitution are preferred. N-Chlorosuccinimide (NCS) is a common and effective reagent for this purpose, often used in the presence of a radical initiator such as AIBN or light. libretexts.orgyoutube.com This reaction is expected to yield the target compound, this compound.

Optimization of Reaction Conditions and Catalytic Approaches

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions.

For the Grignard reaction , key parameters to optimize include the choice of solvent (typically THF or diethyl ether), temperature, and the rate of addition of the reagents to control the exothermic reaction. mnstate.edu Catalytic amounts of copper(I) salts can sometimes improve the efficiency of coupling reactions involving Grignard reagents.

In the Wittig reaction , the choice of base and solvent is critical for the efficient generation of the ylide. organic-chemistry.orgwikipedia.org Temperature control is also important to manage the reactivity of the ylide and influence the stereoselectivity of the alkene formation, although for a terminal alkene, this is not a concern.

For the allylic chlorination , the concentration of the chlorinating agent (NCS), the amount of radical initiator, the reaction temperature, and the choice of solvent need to be carefully controlled to favor the desired mono-chlorinated product and prevent over-chlorination or addition reactions.

Catalytic approaches can also be considered. For instance, some palladium-catalyzed cross-coupling reactions could be explored for the formation of the C-C bond between the thiophene and propene moieties, potentially offering milder reaction conditions and higher yields.

Stereoselective Synthesis of Chiral Analogs

The target molecule, this compound, possesses a chiral center at the carbon bearing the chlorine atom. The synthetic methods described above would typically result in a racemic mixture of the two enantiomers. The synthesis of specific chiral analogs would require the implementation of stereoselective strategies.

One approach involves the use of a chiral auxiliary . A chiral alcohol could be used to form a chiral ester with a carboxylic acid precursor of the thiophene moiety. This chiral ester could then be carried through the synthetic sequence, and the diastereomers separated before the final chlorination step.

Alternatively, an asymmetric catalytic reaction could be employed. For instance, a stereoselective reduction of a corresponding ketone precursor to a chiral alcohol, followed by conversion to the chloride, could be explored. The development of chiral catalysts for the direct asymmetric allylic chlorination of alkenes is an active area of research and could potentially be applied to this synthesis. nih.gov

Process Development and Scale-Up Considerations

Transitioning a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. acs.org

For the synthesis of this compound, key scale-up considerations include:

Reagent Selection: The cost, availability, and safety of all reagents must be evaluated. For example, while n-butyllithium is effective for the Wittig reaction on a lab scale, its pyrophoric nature presents challenges for large-scale operations, and alternative, safer bases might be investigated.

Reaction Solvents: The choice of solvents should consider not only their performance in the reaction but also their toxicity, environmental impact, and ease of recovery and recycling.

Process Safety: A thorough hazard analysis of each step is essential. The exothermic nature of the Grignard and Wittig reactions requires robust temperature control systems on a larger scale. The use of gaseous reagents like hydrogen chloride would necessitate specialized handling equipment.

Purification Methods: Chromatographic purification, which is common in the lab, is often not feasible for large-scale production. Alternative methods such as distillation, crystallization, or extraction must be developed to isolate the product in high purity.

Waste Management: The environmental impact of the process must be minimized by developing strategies for waste treatment and, where possible, recycling of byproducts.

A summary of potential process development improvements is presented in the table below:

| Reaction Step | Laboratory Method | Potential Scale-Up Improvement |

| Thiophene Functionalization | Bromination with NBS | Use of elemental bromine with careful control of stoichiometry and temperature. |

| Grignard Formation | Magnesium turnings in ether | Use of activated magnesium and potentially a flow chemistry setup for better heat management. |

| Wittig Ylide Generation | n-Butyllithium | Investigation of alternative, non-pyrophoric bases like sodium amide or potassium tert-butoxide. |

| Allylic Chlorination | NCS with AIBN/light | Optimization of reaction conditions to minimize initiator use and explore alternative, more stable radical initiators. |

| Purification | Column Chromatography | Development of a robust distillation or crystallization procedure. |

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Chloro 3 5 Methyl 2 Thienyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. For 2-Chloro-3-(5-methyl-2-thienyl)-1-propene, one would expect to see distinct signals corresponding to the protons on the vinyl group (=CH₂), the methylene (B1212753) bridge (-CH₂-), the methyl group (-CH₃), and the thienyl ring. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the adjacent chlorine atom and the aromaticity of the thiophene (B33073) ring. Spin-spin coupling between adjacent, non-equivalent protons would result in splitting of the signals, providing valuable connectivity information. For instance, the vinyl protons would likely appear as distinct signals due to their different spatial relationship to the rest of the molecule.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the double bond would be in the typical olefinic region, while the carbon bearing the chlorine atom would be shifted downfield due to the deshielding effect of the halogen. The carbons of the 5-methyl-2-thienyl group would have characteristic shifts reflecting their position within the aromatic, sulfur-containing ring. The number of signals in the ¹³C NMR spectrum would confirm the number of non-equivalent carbon atoms in the molecule, providing a direct count of the unique carbon environments. chemicalbook.com

To definitively assemble the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help establish the connectivity between the vinyl protons and the methylene bridge protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular puzzle, as it would show, for example, correlations between the methylene protons and the carbons of the thienyl ring, and between the vinyl protons and the carbon of the methylene bridge. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrations would include:

C=C stretching from the propene double bond.

C-H stretching and bending vibrations for the vinyl, methylene, and methyl groups.

Vibrations associated with the C-S bond and the aromatic C=C bonds within the thiophene ring.

A C-Cl stretching vibration, typically found in the fingerprint region of the spectrum. docbrown.info

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C=C stretching of the double bond and the symmetric vibrations of the thiophene ring. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org These electronic transitions are characteristic of the functional groups (chromophores) within the molecule. shu.ac.uk For organic molecules, the most significant transitions typically involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals. shu.ac.ukyoutube.com

The structure of this compound contains several chromophores: the substituted thiophene ring, the carbon-carbon double bond (alkene), and the chlorine atom. The thiophene ring, being an aromatic heterocycle, possesses a conjugated π-electron system. cabidigitallibrary.org This conjugation, extending to the vinyl group, is expected to give rise to intense π → π* transitions. The presence of heteroatoms—sulfur within the thiophene ring and the chlorine substituent—provides non-bonding electrons (lone pairs), making n → π* transitions also possible. youtube.comyoutube.com Saturated compounds with atoms like sulfur or halogens that have lone pairs can also exhibit n → σ* transitions, which typically occur at shorter wavelengths (150-250 nm). shu.ac.uk The π → π* transitions are generally more intense than the n → π* transitions. shu.ac.uk

The expected UV-Vis absorption maxima for this compound would be influenced by the conjugated system formed by the thienyl ring and the propene moiety. Conjugated systems decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths. libretexts.org

Table 1: Predicted Electronic Transitions for this compound This table is predictive, based on typical values for similar chromophores.

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

| ~230-280 | π → π | Conjugated thienyl-alkene system |

| ~280-320 | n → π | Non-bonding electrons on Sulfur/Chlorine |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. In a typical electron ionization (EI) mass spectrometer, a molecule is ionized to form a radical cation, known as the molecular ion (M•+), which can then undergo fragmentation into smaller, charged ions.

For this compound (C₉H₉ClS), the mass of the molecular ion peak would be crucial for confirming the molecular formula. A key feature would be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info This results in two molecular ion peaks: an M+ peak for the ion containing ³⁵Cl and an M+2 peak for the ion containing ³⁷Cl, with a characteristic intensity ratio of approximately 3:1. docbrown.infodocbrown.info

The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for this molecule are predicted to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the thiophene ring.

Loss of a Halogen Radical: Cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a [M-Cl]+ fragment.

Allylic Cleavage: Fission of the bond between the thienyl ring and the propenyl group, leading to stable allylic or thienyl-containing cations.

Ring Fragmentation: Fragmentation of the thiophene ring itself.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S).

| m/z Value | Possible Fragment Ion | Notes |

| 184/186 | [C₉H₉ClS]•+ | Molecular ion (M•+), showing the 3:1 isotope pattern for Chlorine. |

| 149 | [C₉H₉S]+ | Loss of •Cl radical. |

| 97 | [C₅H₅S]+ | Thienylmethyl cation, from cleavage of the C-C bond adjacent to the ring. |

| 89/91 | [C₃H₄Cl]+ | Chloropropenyl cation, from cleavage of the C-C bond adjacent to the ring. |

| 57 | [C₄H₉]+ | A common fragment in mass spectra of alkyl compounds. docbrown.info |

| 43 | [C₃H₇]+ | Isopropyl cation, a stable secondary carbocation. docbrown.info |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that is exclusively sensitive to species containing one or more unpaired electrons, such as free radicals or paramagnetic metal ions. slideshare.netlibretexts.org The principle is analogous to Nuclear Magnetic Resonance (NMR), but it detects the spin transitions of unpaired electrons in a magnetic field. libretexts.org

The molecule this compound, in its neutral ground state, is an even-electron, diamagnetic species. All of its electrons are paired in molecular orbitals. Therefore, the pure compound itself would be "ESR silent" and would not produce an ESR spectrum.

ESR spectroscopy would only become a relevant characterization technique if the compound were to be converted into a radical species. researchgate.net This could occur under specific conditions, for example:

Reduction: Chemical or electrochemical reduction could add an electron to the molecule's lowest unoccupied molecular orbital (LUMO), forming a radical anion.

Oxidation: Removal of an electron from the highest occupied molecular orbital (HOMO) would generate a radical cation.

Reaction Intermediates: If the compound participates in a reaction that proceeds via a radical mechanism, ESR could be used to detect and characterize the transient radical intermediates.

Studies on other thiophene derivatives have shown that persistent radical anions can be generated and characterized by ESR, providing information on the distribution of the unpaired electron's spin density across the molecule. researchgate.netnih.gov However, no ESR studies on radical species derived from this compound have been reported in the searched literature.

Computational Chemistry Investigations of 2 Chloro 3 5 Methyl 2 Thienyl 1 Propene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) serves as a foundational method in computational chemistry for investigating the electronic structure and geometric properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density, from which numerous other properties can be derived. For a molecule like 2-Chloro-3-(5-methyl-2-thienyl)-1-propene, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic characteristics. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that appropriately balances computational cost and accuracy.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule such as this compound, which has several rotatable single bonds, a conformational analysis would be necessary. This involves systematically rotating the bonds connecting the propene chain to the thienyl ring and the methyl group on the ring to identify all possible stable conformers (local minima) and the transition states that connect them. The conformer with the absolute lowest energy would be identified as the global minimum and used for subsequent analyses.

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, would be determined. For instance, the analysis would yield precise values for the C=C double bond of the propene moiety, the C-Cl bond, and the various C-S and C-C bonds within the 5-methyl-2-thienyl ring. These theoretical values are invaluable as they can be compared with experimental data from techniques like X-ray crystallography, should such data become available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This would provide insights into its potential reaction mechanisms.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | A measure of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen, or π-electron systems). Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

For this compound, an MEP analysis would highlight the electron-rich areas, likely centered on the π-system of the thiophene (B33073) ring and the double bond, as well as the electronegative chlorine atom. This would provide a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions and reaction sites.

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can then be used to interpret and verify experimental spectra.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculated shifts are based on the magnetic shielding environment of each nucleus in the optimized molecular structure. By comparing the predicted NMR spectrum with an experimental one, chemists can confirm the proposed structure and assign the observed peaks to specific atoms in the molecule. For this compound, a table of calculated versus experimental chemical shifts would be the goal, providing a direct link between theory and experiment.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Hypothetical Data | No Data Available | No Data Available |

Predicted Vibrational Frequencies and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can compute the vibrational frequencies corresponding to the normal modes of a molecule. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical model.

A Potential Energy Distribution (PED) analysis would also be performed to provide a detailed assignment of each vibrational mode. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational frequency. This allows for an unambiguous assignment of the peaks in an experimental IR or Raman spectrum. For this compound, this would involve identifying the characteristic stretching frequencies for the C=C, C-Cl, and C-S bonds, as well as the various C-H bending and stretching modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Potential Energy Distribution (PED) Contribution |

| Hypothetical Data | No Data Available | No Data Available |

Theoretical UV-Vis Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, making it highly suitable for simulating UV-Vis absorption spectra. mdpi.comfaccts.de This approach predicts the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov

For this compound, the electronic structure is characterized by a conjugated system extending over the 5-methyl-2-thienyl ring and the adjacent propene double bond. The primary electronic transitions expected in the UV-Vis region are of the π → π* type, involving the promotion of an electron from a filled π bonding orbital (like the Highest Occupied Molecular Orbital, HOMO) to an empty π* antibonding orbital (like the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net

A hypothetical TD-DFT calculation, for instance at the B3LYP/6-311+G(d,p) level of theory, would yield a spectrum detailing these transitions. The main absorption band would likely be attributed to the HOMO→LUMO transition, representing the fundamental electronic excitation of the conjugated π-system. Other transitions from lower-energy occupied orbitals to unoccupied orbitals (e.g., HOMO-1→LUMO) would account for additional absorption bands at shorter wavelengths.

Interactive Table 1: Illustrative TD-DFT Predicted Electronic Transitions for this compound. This table presents hypothetical data for the most significant electronic transitions, their corresponding maximum absorption wavelengths (λ_max), oscillator strengths (f), and the primary molecular orbitals involved.

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 285 | 0.68 | HOMO → LUMO | π → π |

| 243 | 0.21 | HOMO-1 → LUMO | π → π |

| 221 | 0.15 | HOMO → LUMO+1 | π → π* |

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying electron delocalization and charge transfer through the analysis of donor-acceptor interactions. nih.gov

In this compound, key donor orbitals include the π-bonds of the thiophene ring and the C=C double bond, as well as the lone pairs on the sulfur and chlorine atoms. Key acceptor orbitals are the corresponding antibonding π* and σ* orbitals. The interaction between a filled donor NBO and a vacant acceptor NBO leads to a stabilization of the molecule, a phenomenon known as hyperconjugation. The strength of this interaction is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2).

Significant E(2) values indicate substantial electron delocalization. For this molecule, strong interactions are expected between the π orbitals of the thiophene ring and the π* orbital of the propene C=C bond, indicating conjugation. Furthermore, interactions involving the lone pairs of the chlorine atom (lp(Cl)) with adjacent antibonding orbitals (e.g., σ*(C-C)) can provide insight into the electronic effect of the chloro substituent.

Interactive Table 2: Illustrative NBO Second-Order Perturbation Analysis for Key Donor-Acceptor Interactions. This table shows hypothetical stabilization energies (E(2)) for the most significant delocalization pathways within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C5-C6) Thiophene | π(C2=C3) Propene | 22.5 | π-conjugation |

| π(C2=C3) Propene | π(C5-C6) Thiophene | 18.3 | π-conjugation |

| lp(2) S1 | σ(C5-C9) | 5.8 | Lone Pair Delocalization |

| lp(3) Cl4 | σ(C2-C3) | 2.1 | Hyperconjugation |

Quantum Chemical Characterization of Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for defining chemical concepts such as electronegativity and hardness, and for predicting the global reactivity of a molecule. mdpi.com These reactivity indices are calculated from the energies of the frontier molecular orbitals, namely the HOMO and LUMO. hakon-art.com

HOMO and LUMO Energies: E_HOMO is related to the molecule's ability to donate electrons (ionization potential), while E_LUMO relates to its ability to accept electrons (electron affinity).

HOMO-LUMO Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to promote an electron to an excited state. hakon-art.com

Global Reactivity Descriptors: From the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO), other descriptors can be derived:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Interactive Table 3: Illustrative Quantum Chemical Reactivity Descriptors. This table presents hypothetical calculated values for the global reactivity indices of this compound.

| Parameter | Formula | Hypothetical Value | Unit |

| E_HOMO | - | -6.25 | eV |

| E_LUMO | - | -1.88 | eV |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.37 | eV |

| Ionization Potential (I) | -E_HOMO | 6.25 | eV |

| Electron Affinity (A) | -E_LUMO | 1.88 | eV |

| Electronegativity (χ) | (I+A)/2 | 4.065 | eV |

| Chemical Hardness (η) | (I-A)/2 | 2.185 | eV |

| Global Softness (S) | 1/(2η) | 0.229 | eV⁻¹ |

Solvent Effects in Computational Modeling

Molecular properties and processes are often significantly influenced by the surrounding environment, particularly in the liquid phase. Computational models must, therefore, account for solvent effects to provide realistic predictions. weebly.com A common and efficient method for this is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. mdpi.com

Solvent polarity can alter both the geometry and the electronic structure of the solute. For electronic spectra, this influence results in solvatochromism—a shift in the absorption wavelength. The direction of the shift depends on the relative stabilization of the ground and excited states by the solvent. acs.org For π → π* transitions, the excited state is typically more polar than the ground state. Consequently, polar solvents tend to stabilize the excited state more effectively, decreasing the energy gap for the transition and causing a bathochromic (red) shift to longer wavelengths. youtube.com

Studying the molecule in a range of solvents with varying dielectric constants allows for a systematic evaluation of how its electronic properties, such as the λ_max of its main absorption band, respond to the environment.

Interactive Table 4: Illustrative Solvent Effects on the Primary Absorption Band (λ_max). This table demonstrates the hypothetical solvatochromic shift of the main π → π* transition in different environments.

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) |

| Gas Phase | 1.0 | 278 |

| Hexane (B92381) | 1.88 | 281 |

| Toluene | 2.38 | 283 |

| Ethanol (B145695) | 24.55 | 290 |

| Water | 78.39 | 294 |

Chemical Reactivity and Transformation Studies of 2 Chloro 3 5 Methyl 2 Thienyl 1 Propene

Investigation of Nucleophilic Substitution Reactions at the Allylic Chloride Moiety

The allylic chloride group in 2-Chloro-3-(5-methyl-2-thienyl)-1-propene is a primary site for nucleophilic substitution reactions. The proximity of the carbon-chlorine bond to the π-system of the double bond allows for the stabilization of a carbocation intermediate, suggesting that these substitutions can proceed via both SN1 and SN2 mechanisms, depending on the reaction conditions and the nucleophile.

In a typical SN2 reaction, a strong nucleophile directly displaces the chloride ion. The reaction of 1-chloro-3-methylbutane (B93926) with sodium methoxide, for instance, is a known SN2 process. msu.edu Similarly, treatment of this compound with nucleophiles such as cyanides, alkoxides, or amines is expected to yield the corresponding substituted products. The use of polar aprotic solvents would favor this pathway.

Under conditions that favor an SN1 mechanism, such as in the presence of a weak nucleophile and a polar protic solvent, the departure of the chloride ion would lead to the formation of a resonance-stabilized allylic carbocation. This intermediate can then be attacked by the nucleophile at two positions, potentially leading to a mixture of isomeric products.

Table 1: Predicted Products of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Major Product |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | 3-(5-methyl-2-thienyl)-2-cyano-1-propene |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(5-methyl-2-thienyl)-1-propen-3-ol |

| Methoxide | Sodium Methoxide (NaOCH₃) | 3-methoxy-2-(5-methyl-2-thienyl)-1-propene |

Electrophilic Addition Reactions to the Propene Double Bond

The electron-rich double bond of the propene group is susceptible to electrophilic addition reactions. libretexts.org The addition of hydrogen halides (HX), water in the presence of an acid catalyst, and halogens are all expected to proceed, generally following Markovnikov's rule. libretexts.orgpressbooks.pub This rule predicts that the electrophile (e.g., H⁺ from HX) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org

In the case of this compound, the addition of an electrophile to the terminal carbon of the double bond would generate a tertiary carbocation, which is highly stabilized. Subsequent attack by the nucleophilic part of the reagent would then yield the final product. For example, the reaction with hydrogen chloride (HCl) is predicted to yield 2,2-dichloro-1-(5-methyl-2-thienyl)propane. libretexts.orguomustansiriyah.edu.iq

Table 2: Predicted Products of Electrophilic Addition Reactions

| Reagent | Predicted Product | Regioselectivity |

|---|---|---|

| HBr | 2-bromo-2-chloro-1-(5-methyl-2-thienyl)propane | Markovnikov |

| H₂O / H⁺ | 2-chloro-1-(5-methyl-2-thienyl)propan-2-ol | Markovnikov |

Reactions Involving the Thiophene (B33073) Ring

The 5-methyl-2-thienyl group is an electron-rich aromatic system and is expected to undergo electrophilic aromatic substitution reactions. The methyl group is an activating group and, along with the sulfur atom, directs incoming electrophiles primarily to the C3 and C4 positions of the thiophene ring. However, the bulky side chain at the C2 position may sterically hinder substitution at the C3 position.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are anticipated. For instance, reaction with a nitrating mixture (HNO₃/H₂SO₄) would likely introduce a nitro group onto the thiophene ring. Furthermore, the thiophene ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, if it were further functionalized with a halide. nih.gov

Cycloaddition Reactions and Pericyclic Transformations

The double bond in this compound can act as a dienophile or a 2π component in cycloaddition reactions. For example, in a Diels-Alder reaction with a suitable diene, it would lead to the formation of a six-membered ring. The stereochemistry and regiochemistry of such reactions would be influenced by the electronic nature and steric bulk of the substituents on both the diene and the dienophile.

[2+2] cycloadditions with other alkenes, potentially photochemically induced, could also be possible, leading to the formation of cyclobutane (B1203170) derivatives. rsc.org The presence of the electron-withdrawing chlorine atom and the electron-donating thiophene ring on the double bond could influence the feasibility and outcome of these reactions.

Study of Polymerization Tendencies

Similar to other vinyl and allyl compounds, this compound may undergo polymerization. nih.gov The presence of the double bond allows for addition polymerization, which can be initiated by radical, cationic, or anionic methods. The nature of the substituents would influence the preferred mechanism. The allylic chloride, however, can also participate in side reactions, potentially leading to chain transfer or termination, which could affect the molecular weight and properties of the resulting polymer. Exposure to light can sometimes initiate polymerization in related compounds. nih.gov

Analysis of Degradation and Decomposition Pathways

The degradation of this compound is expected to occur under various environmental and chemical conditions. In the atmosphere, it would likely be degraded by reaction with hydroxyl radicals. nih.gov In aqueous environments, hydrolysis of the allylic chloride to the corresponding alcohol is a probable degradation pathway, and this process can be accelerated by changes in pH. nih.gov Under thermal stress, the compound may decompose, potentially eliminating hydrogen chloride to form a conjugated diene system or undergoing more complex fragmentation and rearrangement reactions.

Applications in Chemical Synthesis

Utility as a Key Intermediate in Heterocyclic Compound Synthesis

The structure of 2-Chloro-3-(5-methyl-2-thienyl)-1-propene makes it a versatile precursor for the synthesis of various heterocyclic systems. The allylic chloride moiety serves as a potent electrophile, susceptible to nucleophilic substitution by a wide array of heteroatomic nucleophiles, which is a cornerstone of heterocyclic ring formation.

One potential application is in the synthesis of nitrogen-containing heterocycles. Reaction with primary or secondary amines could proceed via nucleophilic substitution of the chlorine atom to yield allylic amines. These intermediates can then undergo intramolecular cyclization reactions. For example, if the amine nucleophile contains another functional group, such as a hydroxyl or a thiol, a subsequent intramolecular cyclization (e.g., an amino-cyclization) could lead to the formation of five- or six-membered rings like substituted pyrrolidines or piperidines.

Similarly, reaction with oxygen or sulfur nucleophiles can be envisioned. For instance, treatment with a diol or a dithiol in the presence of a base could lead to the formation of oxygen- or sulfur-containing heterocyclic rings through a double substitution or a substitution followed by an intramolecular Michael addition, depending on the reaction conditions and the substrate.

The thiophene (B33073) ring itself can participate in cyclization reactions. The electron-rich nature of the thiophene ring makes it amenable to electrophilic attack. nih.gov Under acidic conditions or in the presence of a Lewis acid, the allylic portion of the molecule could potentially cyclize onto the thiophene ring, leading to fused bicyclic systems. The position of the methyl group on the thiophene ring would influence the regioselectivity of such a cyclization.

A plausible, though hypothetical, reaction scheme is the synthesis of thieno[b]pyrans or thieno[b]pyridines. By reacting this compound with a suitable bifunctional nucleophile, such as a salicylaldehyde (B1680747) or a 2-aminonicotinaldehyde, a tandem reaction involving initial O- or N-alkylation followed by an intramolecular cyclization could yield these fused heterocyclic systems. The general principle of using allylic halides as building blocks for heterocycles is well-established in organic synthesis. mdpi.com

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| Primary Amine | Substituted Pyrrolidine/Piperidine | Nucleophilic Substitution / Cyclization |

| Diol | Substituted Dioxane/Dioxolane | Nucleophilic Substitution |

| Dithiol | Substituted Dithiane/Dithiolane | Nucleophilic Substitution |

| Salicylaldehyde | Thieno[b]pyran derivative | O-Alkylation / Intramolecular Cyclization |

| 2-Aminonicotinaldehyde | Thieno[b]pyridine derivative | N-Alkylation / Intramolecular Cyclization |

Precursor for the Derivatization of Complex Organic Scaffolds

The bifunctional nature of this compound makes it a valuable reagent for the derivatization of more complex molecules. The allylic chloride provides a reactive handle for covalent attachment to a variety of scaffolds, while the thiophene ring offers a site for further functionalization.

The allylic chloride can be used to introduce the 5-methyl-2-thienylpropene moiety onto a larger molecule containing a nucleophilic group, such as an alcohol, phenol, amine, or thiol. This is a common strategy for modifying the properties of a lead compound in medicinal chemistry or for attaching a reporter group. The resulting ether, amine, or thioether linkage is generally stable under a variety of reaction conditions.

Once attached to a larger scaffold, the thiophene ring can be further modified. Thiophenes are known to undergo a range of electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, primarily at the positions adjacent to the sulfur atom. nih.gov The existing methyl group on the thiophene ring in this compound would direct incoming electrophiles to the other available positions on the ring.

Furthermore, the thiophene ring can be functionalized via metal-catalyzed cross-coupling reactions. For instance, after lithiation or bromination of the thiophene ring, Suzuki, Stille, or Heck coupling reactions could be employed to introduce new carbon-carbon bonds, thereby elaborating the structure of the derivatized scaffold. This approach is widely used in the synthesis of conjugated organic materials and complex natural products. acs.org

Role in Stereoselective Synthesis of Chiral Building Blocks

This compound possesses a prochiral double bond, which can be a target for stereoselective transformations to generate chiral building blocks. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries.

Asymmetric epoxidation of the double bond, for instance using Sharpless epoxidation conditions or a chiral dioxirane, would yield a chiral epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles in a regio- and stereoselective manner to afford a range of chiral 1,2-difunctionalized compounds.

Another potential route is asymmetric dihydroxylation, using reagents like AD-mix-α or AD-mix-β, to produce a chiral diol. These diols are valuable precursors for the synthesis of a variety of complex molecules, including natural products and chiral ligands for asymmetric catalysis.

Furthermore, the synthesis of this compound itself could be rendered stereoselective. For example, a stereoselective Horner-Wadsworth-Emmons reaction between a chiral phosphonate (B1237965) and 5-methyl-2-thiophenecarboxaldehyde (B81332) could potentially establish a chiral center. Subsequent functional group manipulations could then lead to the desired chiral chloro-propene derivative. While there is no direct literature on this specific transformation, the principles of substrate-controlled stereoselective synthesis are well-established for similar systems. researchgate.net

The resulting chiral building blocks, containing both a thiophene ring and other functional groups, would be valuable synthons for the construction of more complex, enantiomerically pure target molecules.

Table 2: Potential Stereoselective Reactions and Chiral Products

| Reaction Type | Reagents | Chiral Product |

|---|---|---|

| Asymmetric Epoxidation | Sharpless Reagents, Chiral Dioxiranes | Chiral (2-chloro-1-(5-methyl-2-thienyl)methyl)oxirane |

| Asymmetric Dihydroxylation | AD-mix-α / AD-mix-β | Chiral 2-chloro-3-(5-methyl-2-thienyl)propane-1,2-diol |

| Stereoselective Reduction | Chiral Reducing Agents | Chiral this compound |

Exploration in the Synthesis of Novel Organic Materials

Thiophene-based compounds are at the forefront of research in organic electronics due to their excellent semiconducting and optical properties. researchgate.netecampus.com They are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govbeilstein-journals.org The structure of this compound suggests its potential as a monomer or a precursor for the synthesis of novel organic materials.

The vinyl group, in conjunction with the thiophene ring, forms a conjugated system that can be extended through polymerization or by coupling to other conjugated molecules. The chlorine atom can be replaced by other functional groups suitable for polymerization reactions, such as a boronic ester for Suzuki polymerization or a stannane (B1208499) for Stille polymerization.

For example, after conversion of the chloro group to a more suitable leaving group or a metal-containing functionality, this molecule could be used in palladium-catalyzed cross-coupling polymerization reactions to create polymers with a poly(thienylene vinylene) backbone. The methyl group on the thiophene ring would enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic electronic devices.

Additionally, the molecule could be incorporated into larger, well-defined conjugated systems, such as oligothiophenes or donor-acceptor chromophores. The presence of the chloroallyl group allows for its attachment to other molecular units, enabling the synthesis of materials with tailored electronic and photophysical properties. The synthesis of thiophene-based materials through the strategic coupling of functionalized monomers is a well-established and powerful approach in materials science. wiley.com

Analytical Methodologies for 2 Chloro 3 5 Methyl 2 Thienyl 1 Propene in Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 2-Chloro-3-(5-methyl-2-thienyl)-1-propene from reaction mixtures and for the assessment of its purity. Different chromatographic methods are employed to address specific analytical challenges.

Gas chromatography is a primary technique for evaluating the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For this particular analyte, which is an organochlorine compound, a flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. keikaventures.comepa.gov The FID offers robust quantification over a wide linear range, while an MS detector provides definitive identification. nih.gov

The purity assessment involves dissolving a sample in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, and injecting it into the GC system. epa.gov The resulting chromatogram will show a primary peak corresponding to this compound and smaller peaks for any impurities. The purity is often expressed as a percentage of the total peak area.

For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration. Due to the reactive nature of allylic chlorides, care must be taken to use deactivated injection liners and to maintain an appropriate inlet temperature to prevent on-column degradation.

Table 1: Illustrative GC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

High-performance liquid chromatography is an indispensable tool for monitoring the progress of the synthesis of this compound and for its purification. mdpi.com Unlike GC, HPLC is well-suited for less volatile or thermally labile compounds. The separation is based on the analyte's interaction with a solid stationary phase and a liquid mobile phase.

For reaction monitoring, small aliquots of the reaction mixture are periodically withdrawn, diluted, and injected into the HPLC system. A reverse-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. mdpi.comsielc.com A UV detector is often used, as the thiophene (B33073) ring in the molecule exhibits strong UV absorbance. mdpi.com By tracking the decrease in the peak area of the starting materials and the increase in the peak area of the product, the reaction's progression towards completion can be accurately followed.

For purification, preparative HPLC can be utilized. This technique uses larger columns and higher flow rates to isolate gram-scale quantities of the desired compound from unreacted starting materials and byproducts. The fractions corresponding to the pure product are collected, and the solvent is subsequently removed.

Table 2: Representative HPLC Conditions for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the thiophene chromophore (e.g., 230-260 nm) mdpi.com |

| Injection Volume | 10 µL |

The structure of this compound contains a stereocenter at the carbon atom bearing the chlorine, meaning it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is used to separate these enantiomers. libretexts.orgwikipedia.org Determining the enantiomeric excess (e.e.) is crucial in stereoselective synthesis, where the goal is to produce one enantiomer preferentially over the other.

The separation is achieved by using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds. acs.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Alternatively, derivatization with a chiral reagent can be performed to create a mixture of diastereomers, which can then be separated on a standard, non-chiral HPLC column. libretexts.orgyoutube.com However, direct separation on a CSP is often preferred as it avoids the need for additional reaction and purification steps.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantification of this compound, provided that it is the only absorbing species in the sample solution at the chosen wavelength. nih.gov The thiophene moiety in the compound contains conjugated double bonds, which give rise to characteristic π-π* electronic transitions in the UV region of the electromagnetic spectrum. nih.govresearchgate.net

To quantify the compound, a solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or hexane) is prepared. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve of absorbance versus concentration for a series of standard solutions can be used for accurate quantification.

While spectrophotometry is a cost-effective technique, it lacks the selectivity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds. nih.gov

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. znaturforsch.comnih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. nih.gov The fragmentation pattern can provide valuable structural information, such as the loss of a chlorine atom or the cleavage of the bond between the propyl chain and the thiophene ring. nih.govshimadzu.com

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing reactive intermediates or compounds that are not amenable to GC. rsc.orgnih.gov For a potentially reactive compound like an allylic chloride, LC-MS can provide molecular weight information and structural data with minimal risk of degradation during analysis. researchgate.net Derivatization may sometimes be employed to enhance ionization efficiency for better detection in the mass spectrometer. nih.gov

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Information Obtained |

|---|---|---|

| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities | Retention time, peak area (purity), concentration |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring and purification | Retention time, peak area (conversion), isolation of pure compound |

| Chiral Chromatography | Determination of enantiomeric composition | Separation of enantiomers, enantiomeric excess (e.e.) |

| Spectrophotometry (UV-Vis) | Rapid quantification in pure samples | Absorbance, concentration |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Definitive identification and structural elucidation | Retention time, mass spectrum, fragmentation pattern |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of thermally labile or reactive compounds | Retention time, molecular weight, structural fragments |

Future Research Directions and Perspectives for 2 Chloro 3 5 Methyl 2 Thienyl 1 Propene

Development of More Efficient and Sustainable Synthetic Routes

Currently, there are no established or published synthetic routes specifically for 2-Chloro-3-(5-methyl-2-thienyl)-1-propene. The development of such methods is the foundational step required to enable any further study of its properties and potential applications. Future research in this area should focus on creating efficient, high-yielding, and sustainable synthetic pathways.

Hypothetical Synthetic Strategies:

A plausible approach to the synthesis of this compound could involve the coupling of a substituted thiophene (B33073) precursor with a suitable three-carbon chlorinated building block. For instance, a Grignard reagent derived from 2-bromo-5-methylthiophene (B1266114) could be reacted with an appropriate chloro-allyl electrophile.

Another potential route could be the direct chlorination of a corresponding alcohol, 3-(5-methyl-2-thienyl)-1-propen-2-ol, which itself could be synthesized from 5-methyl-2-thiophenecarboxaldehyde (B81332) and a suitable vinyl nucleophile.

Future research should aim to develop methods that adhere to the principles of green chemistry, minimizing waste and avoiding hazardous reagents. The table below outlines some potential, yet currently hypothetical, synthetic approaches that could be explored.

Table 1: Potential Synthetic Routes for this compound

| Precursors | Reaction Type | Potential Advantages |

|---|---|---|

| 2-bromo-5-methylthiophene and a chloro-allyl electrophile | Grignard Reaction | Well-established, potentially high-yielding. |

| 5-methyl-2-thiophenecarboxaldehyde and a vinyl nucleophile, followed by chlorination | Multi-step synthesis | Allows for modular construction and potential for stereocontrol. |

| 2-methylthiophene and an allyl chloride derivative | Friedel-Crafts Alkylation | Direct C-H functionalization, atom-economical. |

Deeper Exploration of Uncharted Reactivity Patterns

The reactivity of this compound remains entirely unexplored. The molecule possesses several reactive sites, including a carbon-carbon double bond, an allylic chloride, and an electron-rich thiophene ring, suggesting a rich and diverse chemistry.

Future studies should systematically investigate the reactivity of this compound. Key areas of exploration would include:

Nucleophilic Substitution: The allylic chloride is a prime site for substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions). These reactions could lead to a diverse library of new thienyl-containing compounds.

Electrophilic Addition: The reactivity of the double bond towards various electrophiles should be investigated. This could include reactions such as halogenation, hydrohalogenation, and epoxidation.

Cross-Coupling Reactions: The C-Cl bond could potentially participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Polymerization: The vinyl group presents the possibility of polymerization, which could lead to novel thiophene-containing polymers with interesting electronic or optical properties.

Advanced Computational Modeling for Structure-Property Relationships

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to investigate various aspects of the molecule.

Future computational studies should focus on:

Molecular Geometry and Electronic Structure: Optimizing the ground-state geometry to understand bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its electronic properties and reactivity.

Spectroscopic Properties: Predicting spectroscopic data such as NMR chemical shifts, and IR and Raman vibrational frequencies. These theoretical predictions would be invaluable in characterizing the compound once it is synthesized. nih.gov

Reaction Mechanisms: Modeling the transition states and reaction pathways for the potential reactions outlined in the previous section to understand their feasibility and predict product distributions.

Structure-Property Relationships: By systematically modifying the structure in silico (e.g., changing the substituent on the thiophene ring), it would be possible to establish relationships between the molecular structure and its predicted electronic and chemical properties.

Potential for Integration into Advanced Materials Science Research

Thiophene-containing molecules are of significant interest in materials science due to their electronic properties. wikipedia.orgresearchgate.net Polythiophenes and their derivatives are well-known organic semiconductors used in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. wikipedia.org

Once synthetic routes are established, future research should explore the potential of this compound as a building block for advanced materials. Key research directions include:

Monomer for Polymer Synthesis: The vinyl group could be utilized for polymerization to create novel polythiophenes. The presence of the chloro- and methyl- groups could influence the polymer's solubility, morphology, and electronic properties.

Functional Materials: The reactivity of the allylic chloride could be exploited to graft the molecule onto other materials or to introduce specific functional groups, leading to new materials with tailored properties.

Organic Electronics: Investigating the electronic and optical properties of the monomer and any derived polymers would be crucial to assess their potential in applications such as organic light-emitting diodes (OLEDs) and solar cells.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3-(5-methyl-2-thienyl)-1-propene in laboratory settings?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 5-methyl-2-thienylmagnesium bromide with 2-chloro-1-propene derivatives in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is typically quenched with ammonium chloride, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . Alternative routes may use allylic chlorination of preformed thienyl-propenes, optimized with radical initiators like AIBN .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential to confirm the substitution pattern on the thienyl ring and propene chain. The chlorine atom’s electron-withdrawing effect causes distinct deshielding in adjacent protons .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly the spatial arrangement of the chloro and thienyl groups (e.g., coplanarity of the propene chain with the aromatic system) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns due to chlorine .

Q. How does the 5-methylthienyl group influence the compound’s reactivity?

The methyl group on the thienyl ring enhances electron density at the α-position, favoring electrophilic substitution reactions. The sulfur atom in the thiophene ring also contributes to resonance stabilization, making the compound prone to cycloaddition or cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or MOE software) predict transition-state energies for key reactions, such as allylic chlorination or thienyl-proprene coupling. These models guide solvent selection (polar aprotic vs. nonpolar) and catalyst design (e.g., Pd-based catalysts for cross-coupling) . Retrosynthetic tools like AI-driven platforms (e.g., Template_relevance models) propose feasible pathways by analyzing databases such as Reaxys or CAS .

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

Discrepancies in yields (e.g., 40–75% for allylation reactions) arise from variations in solvent purity, catalyst loading, or reaction time. Systematic optimization via Design of Experiments (DoE) or response surface methodology (RSM) identifies critical parameters. For instance, increasing reaction temperature from 25°C to 50°C may improve conversion rates but risk side reactions like polymerization .

Q. How does the chloro-substituent affect the compound’s electronic properties?

The chlorine atom induces a strong inductive electron-withdrawing effect, lowering the LUMO energy and enhancing electrophilicity. This is quantified via cyclic voltammetry (CV), showing a reduction potential shift of ~0.3 V compared to non-chlorinated analogs. Frontier molecular orbital (FMO) analysis further reveals charge distribution at the propene double bond, influencing regioselectivity in Diels-Alder reactions .

Q. What strategies mitigate decomposition during storage or handling?

- Stabilization : Add radical scavengers (e.g., BHT) to inhibit autoxidation of the propene chain.

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Purity Monitoring : Regular GC-MS or HPLC analysis detects degradation products like chlorinated thiophene oxides .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Allylation Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 2–5 mol% | ↑ Yield (15–25%) |

| Solvent (THF) | Anhydrous, degassed | Avoids hydrolysis |

| Temperature | 25–40°C | Balances rate/side reactions |

| Reaction Time | 12–24 h | Maximizes conversion |

| Data derived from Reaxys and CAS Common Chemistry |

Q. Table 2: Spectral Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| NMR (CDCl₃) | δ 6.85 (thienyl H), δ 5.8–6.1 (propene H) |

| NMR | δ 140.2 (C-Cl), δ 125–130 (thienyl C) |

| IR (neat) | 1640 cm⁻¹ (C=C), 750 cm⁻¹ (C-Cl) |

| Adapted from PubChem and experimental studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.